molecular formula C19H21ClN2O4S B2425104 Phenyl 4-((2-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1235629-41-0

Phenyl 4-((2-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No. B2425104
CAS RN: 1235629-41-0
M. Wt: 408.9
InChI Key: GPSASIGUKCCAKH-UHFFFAOYSA-N
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Description

Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine . They have a variety of pharmacological effects including morphine-like activity or other central nervous system effects .


Synthesis Analysis

While specific synthesis methods for “Phenyl 4-((2-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate” are not available, it’s worth noting that fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involve the use of specific precursor chemicals .

Scientific Research Applications

Novel Beta(3) Agonists

A study highlighted the development of novel (4-piperidin-1-yl)-phenyl sulfonamides, showing potent full agonism at the beta(3)-adrenergic receptor. This research represents a significant step in understanding the biological activity of sulfonamide derivatives on human beta(3)-adrenergic receptors, with implications for therapeutic applications in treating diseases related to these receptors (Hu et al., 2001).

Anticancer Potential

Another study focused on the synthesis of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides, evaluating their in vitro anticancer activity. This research provides insight into the structure-activity relationships of these compounds and their selectivity toward different cancer cell lines, offering a foundation for future anticancer drug development (Szafrański & Sławiński, 2015).

Phospholipase A2 Inhibition

Research into substituted benzenesulfonamides revealed a novel series acting as potent membrane-bound phospholipase A2 inhibitors. These compounds, especially the N-(phenylalkyl)piperidine derivatives, showed significant efficacy in reducing myocardial infarction size in animal models, indicating their potential in treating cardiovascular diseases (Oinuma et al., 1991).

Enzyme Inhibition for Neurodegenerative Disorders

A study on N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives demonstrated their significant inhibition activity against acetylcholinesterase and butyrylcholinesterase enzymes. This research suggests the potential of these compounds in the treatment of neurodegenerative diseases like Alzheimer's by modulating enzyme activity (Khalid, Rehman, & Abbasi, 2014).

properties

IUPAC Name

phenyl 4-[[(2-chlorophenyl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c20-17-8-4-5-9-18(17)27(24,25)21-14-15-10-12-22(13-11-15)19(23)26-16-6-2-1-3-7-16/h1-9,15,21H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSASIGUKCCAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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